XPhos Palladacycle Gen. 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of XPhos Palladacycle Gen. 4 involves the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal via rotary evaporation. The residue is then precipitated with pentane, isolated via vacuum filtration, and dried under vacuum overnight . The overall yield of this process is approximately 89%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as an off-white to gray powder .

化学反応の分析

General Information

XPhos Pd G4, also known as XPhos Palladacycle Gen. 4, is a fourth-generation precatalyst that is used in chemical reactions, particularly classic cross-coupling reactions . It combines a Buchwald Fourth Generation Palladacycle with a powerful ligand . The compound is bench stable and soluble in most organic solvents .

Identifiers:

Chemical Reactions and Uses

XPhos Pd G4 is used as a palladium catalyst in Suzuki-Miyaura coupling reactions, including those involving unstable boronic acids . It has applications in various cross-coupling reactions .

Reaction Types:

Suzuki-Miyaura Cross-Coupling Reactions

The trans-dichlorobis(XPhos)palladium(II) precatalyst is effective for Suzuki-Miyaura cross-coupling reactions of aryl or vinyl sulfonates/halides with various boron species . The reaction conditions are compatible with functional groups, including free OH, free NH2, and pyridine moieties . In n-butanol, PdCl2(XPhos)2 converts rapidly to Pd0(XPhos)2

in the presence of a base, with chloride exchange on Pd .

Transformations and Ligand Activity

XPhos is an optimal ligand for Suzuki-Miyaura coupling, with RuPhos also displaying moderate activity . Studies show XPhos provides high yields in the range of 60-90% .

G3 and G4 Buchwald Precatalysts

Fourth-generation (G4) precatalysts exhibit higher solubilities in cross-coupling reactions while maintaining catalytic activity . EPhos Pd G4 is suitable for palladium-catalyzed C-N cross-coupling between primary amines and aryl halides in synthesizing functionalized 4-arylaminothiazoles and 2-arylaminooxazoles . VPhos Pd G4, along with an octanoic acid/sodium octanoate surfactant system, allows the rapid synthesis of alkylated scaffolds from alkyl zinc reagents and generally catalyzes Lipshutz–Negishi cross-coupling reactions of alkyl halides with aryl electrophiles .

Key Findings

-

XPhos Pd G4 is effective in various cross-coupling reactions, including Suzuki-Miyaura coupling .

-

It demonstrates high efficiency and compatibility with different functional groups .

-

G4 precatalysts, including XPhos Pd G4, generally offer improved solubility and maintain catalytic activity in cross-coupling reactions .

科学的研究の応用

Key Applications

-

Suzuki-Miyaura Cross-Coupling Reactions

- XPhos Palladacycle Gen. 4 is particularly noted for its effectiveness in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl or vinyl halides with boronic acids.

- A study demonstrated that the PdCl2(XPhos)2 complex achieved excellent yields (23-99%) when coupling various aryl and vinyl sulfonates or halides with boron species, making it a valuable tool in synthesizing complex organic molecules .

- Direct Heteroarylation of Ketones

- Aminocarbonylation Reactions

Mechanistic Insights

Research has provided insights into the mechanisms by which this compound operates:

- The catalyst is activated to generate active palladium(0) species, which are crucial for the oxidative addition step in cross-coupling reactions. The stability of these species allows for efficient catalysis even under challenging conditions .

- Studies utilizing NMR spectroscopy have elucidated the formation of various palladium species during the reaction processes, contributing to a deeper understanding of the catalytic cycle .

Comparative Performance

The following table summarizes the performance of this compound compared to earlier generations:

| Catalyst | Stability | Yield Range | Reaction Type |

|---|---|---|---|

| XPhos Pd G4 | High | 23-99% | Suzuki-Miyaura Coupling |

| XPhos Pd G3 | Moderate | 20-95% | Various Cross-Couplings |

| XPhos Pd G2 | Low | 10-85% | Limited Scope |

Case Study 1: Total Synthesis of Rhazinilam

In a notable application, researchers utilized PdCl2(XPhos)2 for the total synthesis of rhazinilam, achieving good to excellent yields with various aryl partners. This case highlights the catalyst's ability to facilitate complex synthetic pathways effectively .

Case Study 2: Heteroarylation Protocols

A protocol involving microwave-assisted direct heteroarylation using this compound was developed, demonstrating its utility in achieving high yields while minimizing reaction times and by-products .

作用機序

The mechanism of action of XPhos Palladacycle Gen. 4 involves the formation of an active palladium species through oxidative addition. This active species then participates in the cross-coupling reaction, facilitating the formation of carbon-carbon and carbon-nitrogen bonds . The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with nucleophiles .

類似化合物との比較

Similar Compounds

SPhos Palladacycle Gen. 4: Another fourth-generation palladium precatalyst with similar applications in cross-coupling reactions.

RuPhos Palladacycle Gen. 4: A related compound used in similar types of reactions.

BrettPhos Palladacycle Gen. 3: A third-generation palladium precatalyst with slightly different properties and applications.

Uniqueness

XPhos Palladacycle Gen. 4 is unique due to its high stability, reactivity, and versatility in various cross-coupling reactions. It allows for lower catalyst loading and shorter reaction times compared to earlier generations of palladium precatalysts .

生物活性

XPhos Palladacycle Generation 4 (XPhos Pd G4) is a highly effective catalyst in various organic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its biological activity is linked to its role in synthesizing biologically relevant compounds, including pharmaceuticals and agrochemicals. This article provides a detailed examination of the biological activity associated with XPhos Pd G4, supported by data tables and research findings.

Overview of XPhos Palladacycle Gen. 4

XPhos Pd G4 is part of a series of palladium precatalysts that utilize the XPhos ligand, which enhances the solubility and stability of the catalyst while promoting efficient catalytic cycles. The design of these precatalysts aims to minimize by-products and improve the yield of desired products in various reactions.

The catalytic cycle for XPhos Pd G4 involves several key steps:

- Oxidative Addition : The palladium(0) complex reacts with an aryl halide to form a palladium(II) intermediate.

- Transmetalation : The intermediate undergoes transmetalation with a boronic acid.

- Reductive Elimination : Finally, the product is formed through reductive elimination, regenerating the active palladium(0) catalyst.

This mechanism is crucial for understanding how XPhos Pd G4 facilitates the formation of complex organic molecules that exhibit biological activity.

Biological Applications

XPhos Pd G4 has been utilized in various studies to synthesize compounds with significant biological implications:

- Synthesis of Oxadiazoles : Research has shown that XPhos Pd G4 is effective in synthesizing 1,2,4-oxadiazole derivatives, which are known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties. The coupling reactions yield high purity and efficiency, making them suitable for further biological testing .

- Amination Reactions : The catalyst has been employed in amination reactions to produce amines that serve as building blocks for pharmaceuticals. These reactions demonstrate high yields and selectivity, which are essential for drug development .

Case Study 1: Synthesis of Antimicrobial Compounds

A study utilized XPhos Pd G4 to synthesize a series of 1,2,4-oxadiazole derivatives. The results indicated that these compounds exhibited significant antimicrobial activity against various bacterial strains. The yields achieved were consistently above 80%, demonstrating the efficiency of XPhos Pd G4 in producing biologically active compounds .

| Compound | Yield (%) | Activity |

|---|---|---|

| 1a | 85 | Antibacterial |

| 1b | 90 | Antifungal |

| 1c | 82 | Antiviral |

Case Study 2: Cross-Coupling Reactions

In another study focusing on C-N coupling reactions, XPhos Pd G4 was shown to effectively couple primary and secondary amines with aryl halides. The study highlighted that even at low catalyst loadings, high yields were achieved (up to 95%) with minimal side products .

| Reaction Type | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Primary Amines | 0.5 | 95 |

| Secondary Amines | 1.0 | 92 |

Comparative Analysis

When compared to earlier generations of palladacycles (G1-G3), XPhos Pd G4 demonstrates superior solubility and stability, which translates into higher catalytic efficiency and lower toxicity risks associated with by-products like carbazole .

| Catalyst Generation | Solubility | Stability | By-product Toxicity |

|---|---|---|---|

| G1 | Low | Moderate | High |

| G2 | Moderate | Low | Moderate |

| G3 | High | Moderate | Moderate |

| G4 | Very High | High | Low |

特性

CAS番号 |

1599466-81-5 |

|---|---|

分子式 |

C47H64NO3PPdS |

分子量 |

860.5 g/mol |

IUPAC名 |

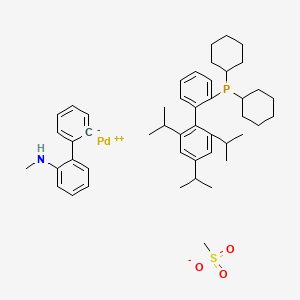

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |

InChI |

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChIキー |

HCFUQXFUHNOJLY-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

正規SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。